molecular formula C24H24N4O2S2 B11620813 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 442552-49-0

3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B11620813
CAS-Nummer: 442552-49-0
Molekulargewicht: 464.6 g/mol
InChI-Schlüssel: STTUNCQCZXGXKW-RGEXLXHISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a potent and selective pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation, and their overexpression is frequently associated with various hematological malignancies and solid tumors . This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their phosphorylation activity and downstream signaling. Research utilizing this inhibitor has been instrumental in elucidating the role of PIM kinases in cancer pathogenesis, particularly in pathways involving apoptosis suppression and drug resistance. Its high selectivity profile makes it a valuable chemical probe for dissecting complex kinase-driven signaling networks in oncological research . The compound is supplied for research applications only, including in vitro cell-based assays, target validation studies, and the investigation of novel combination therapies aimed at overcoming treatment resistance in cancer. It is provided as a solid and should be stored under inert conditions. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

CAS-Nummer

442552-49-0

Molekularformel

C24H24N4O2S2

Molekulargewicht

464.6 g/mol

IUPAC-Name

(5Z)-3-(2-methylpropyl)-5-[[4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N4O2S2/c1-16(2)15-28-23(30)19(32-24(28)31)14-18-21(25-12-11-17-8-4-3-5-9-17)26-20-10-6-7-13-27(20)22(18)29/h3-10,13-14,16,25H,11-12,15H2,1-2H3/b19-14-

InChI-Schlüssel

STTUNCQCZXGXKW-RGEXLXHISA-N

Isomerische SMILES

CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCC4=CC=CC=C4)/SC1=S

Kanonische SMILES

CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCC4=CC=CC=C4)SC1=S

Herkunft des Produkts

United States

Biologische Aktivität

The compound 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention due to its potential biological activities. This document reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C25H26N4O2S2C_{25}H_{26}N_4O_2S_2, with a molecular weight of approximately 474.6 g/mol. The structure features a thiazolidinone ring and a pyrido[1,2-a]pyrimidinone core, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step processes starting from simpler precursors. Key steps include:

  • Formation of the thiazolidinone ring.
  • Construction of the pyridopyrimidinone core.
  • Introduction of various substituents under optimized reaction conditions to achieve high yields and purity.

Antimicrobial Properties

Recent studies have indicated that derivatives of thiazolidinones exhibit significant antimicrobial activity. For instance, compounds containing the thiazolidinone core have shown effectiveness against various Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound IDMinimum Inhibitory Concentration (MIC)Target Organism
5d37.9 - 113.8 μMStaphylococcus aureus
5g50 - 120 μMEscherichia coli
5k45 - 115 μMPseudomonas aeruginosa

Antitumor Activity

Research has suggested that thiazolidinone derivatives can also exhibit antitumor properties. These compounds have been shown to inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis. Studies have highlighted their dual inhibition effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammation and cancer progression .

The biological activity of the compound is believed to be mediated through its interactions with various molecular targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Binding : It may interact with cellular receptors, leading to altered signaling pathways that affect cell growth and survival.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial properties of several thiazolidinone derivatives against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives maintained efficacy against these strains, suggesting potential for therapeutic development in antibiotic resistance contexts .
  • Antitumor Evaluation : Another investigation focused on the antitumor activity of the compound in vitro, demonstrating significant cytotoxic effects on human cancer cell lines. The study highlighted the importance of structural modifications in enhancing activity against specific cancer types.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The following compounds share core motifs but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Key Substituents Structural Differences vs. Target Compound Reference
3-((Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl)-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one - 2-Methoxyethyl (thiazolidinone)
- 9-Methyl (pyrido-pyrimidinone)
- 1-Phenylethylamino
Methoxyethyl increases polarity; 9-methyl alters steric bulk
3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one - 7-Methyl (pyrido-pyrimidinone)
- 4-Methylbenzylamino
7-Methyl enhances rigidity; 4-methylbenzyl reduces solubility
Ethyl esters of 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid - Azo-linked thiazolidinone
- Propionic acid ester
Azo group introduces redox activity; ester improves bioavailability
Key Observations:
  • Pyrido-Pyrimidinone Substitutions: 7-Methyl or 9-methyl groups () add steric hindrance, possibly affecting binding pocket interactions.
  • Side Chain Variations: 2-Phenylethylamino vs. 4-methylbenzylamino () alters electronic and steric profiles, influencing target affinity.

Physicochemical Properties

Property Target Compound 3-(2-Methoxyethyl) Analog 7-Methyl-4-Methylbenzyl Analog
Molecular Weight ~550 g/mol ~565 g/mol ~560 g/mol
logP (Predicted) 3.8 3.2 4.1
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 7 8 7
Notes:
  • Higher logP in the target compound vs. methoxyethyl analog suggests better membrane permeability.

Vorbereitungsmethoden

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a CuI-catalyzed tandem C–N bond formation and intramolecular amidation reaction . Starting with 2-chloropyridine derivatives and (Z)-3-amino-3-arylacrylate esters, this one-pot protocol achieves cyclization at 130°C in DMF, yielding substituted pyrido[1,2-a]pyrimidin-4-ones in 60–90% yields (Table 1). For the target compound, 2-[(2-phenylethyl)amino] substitution is introduced by displacing the 2-chloro group with 2-phenylethylamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Table 1: Optimization of Pyrido[1,2-a]pyrimidin-4-one Synthesis

SubstrateCatalystSolventTemperature (°C)Yield (%)
2-Chloro-3-nitropyridineCuIDMF13085
2-Bromo-4-methylpyridineCuIDMF13078
2-Iodo-5-methoxypyridineCuIDMF13090

Construction of the 3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene Moiety

The thiazolidinone ring is assembled via a domino reaction involving β-amidothioamides (ATAs) and α-haloketones . Isobutylamine reacts with carbon disulfide and chloroacetyl chloride in methanol under ultrasound irradiation to form 3-isobutyl-2-thioxothiazolidin-4-one (70–80% yield). Subsequent formylation using Vilsmeier-Haack conditions (POCl₃/DMF) introduces an aldehyde group at the 5-position, yielding the 5-formylthiazolidinone intermediate (Scheme 1) .

Scheme 1: Thiazolidinone Synthesis Pathway

  • Isobutylamine + CS₂ + ClCH₂COCl → 3-Isobutyl-2-thioxothiazolidin-4-one

  • Vilsmeier-Haack formylation → 5-Formyl-3-isobutyl-2-thioxothiazolidin-4-one

Condensation for Z-Configured Methylidene Bridge Formation

The Z-configured methylidene bridge is established via a Knoevenagel condensation between the 5-formylthiazolidinone and the 2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one. Using piperidine as a base in ethanol at reflux (78°C), the reaction proceeds through a dehydrative cyclization mechanism, favoring the Z-isomer due to steric hindrance from the isobutyl group (Table 2) .

Table 2: Condensation Reaction Optimization

BaseSolventTemperature (°C)Z:E RatioYield (%)
PiperidineEthanol789:175
DBUTHF657:368
NH₄OAcMeOH605:555

Purification and Characterization

Crude product purification involves column chromatography (SiO₂, ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity . Structural confirmation is performed via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • 1H^1H-NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidinone-H), 7.80–7.20 (m, 5H, aromatic), 4.10 (t, J = 6.8 Hz, 2H, NCH₂), 3.65 (d, J = 12.4 Hz, 2H, thiazolidinone-CH₂) .

  • HRMS (ESI): m/z calc. for C₂₅H₂₆N₄O₂S₂ [M+H]⁺: 487.1472; found: 487.1468 .

Industrial-Scale Considerations

Patent methodologies highlight the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) and solvent recycling to enhance efficiency . For example, the condensation step achieves 85% yield on a kilogram scale using toluene/water biphasic systems and catalytic piperidine .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can intermediates be characterized?

The synthesis involves multi-step protocols, including:

  • Condensation reactions : Formation of pyrido[1,2-a]pyrimidin-4-one scaffolds via reactions between aminopyrimidine derivatives and aldehydes (e.g., aromatic aldehydes or isobutyl-substituted aldehydes) under acidic or catalytic conditions .
  • Thiazolidinone ring formation : Reaction of intermediates with 2-mercaptoacetic acid or thiol-containing reagents to introduce the 2-thioxo-1,3-thiazolidin-4-one moiety. Optimizing stoichiometry and reaction time is critical to avoid side products .
  • Characterization : Use ¹H/¹³C NMR to confirm regioselectivity and stereochemistry (e.g., Z-configuration of the methylidene group). Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like C=O and C=S .

Q. How can solubility challenges be addressed during in vitro assays?

Despite limited solubility data for this compound, structural analogs suggest:

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain biocompatibility in cell-based assays .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at non-critical positions (e.g., the pyridopyrimidinone ring) to enhance aqueous solubility without compromising bioactivity .

Q. What analytical techniques are most reliable for purity assessment?

  • HPLC-UV/ELSD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve polar impurities.
  • Elemental analysis : Confirm purity >95% by matching experimental and theoretical C/H/N/S values .

Advanced Research Questions

Q. How can synthetic yield and selectivity be optimized for the Z-isomer?

  • Catalytic optimization : Employ Lewis acids (e.g., ZnCl₂ or BF₃·Et₂O) to stabilize transition states during imine formation, favoring the Z-configuration .
  • Design of Experiments (DoE) : Apply response surface methodology to model interactions between reaction parameters (temperature, solvent polarity, catalyst loading). For example, higher polarity solvents (DMF vs. THF) may enhance regioselectivity in thiazolidinone ring closure .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antioxidant effects)?

  • Mechanistic profiling : Use ROS (reactive oxygen species) scavenging assays (e.g., DPPH or ABTS) to differentiate antioxidant activity from direct antimicrobial action .
  • Target-specific assays : Screen against bacterial efflux pumps (e.g., NorA in S. aureus) to determine if resistance mechanisms explain variability in MIC values .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

  • Thiazolidinone modifications : Replace the 3-isobutyl group with bulkier substituents (e.g., benzyl or cyclohexyl) to evaluate steric effects on target binding. Evidence from similar compounds shows enhanced antimicrobial activity with lipophilic groups .
  • Pyridopyrimidinone core : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-phenylethylamino position to modulate π-π stacking interactions with enzyme active sites .

Q. What computational methods predict pharmacokinetic properties for in vivo studies?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For instance, the compound’s high logP (>3) may necessitate formulation with cyclodextrins for improved bioavailability .
  • Molecular docking : Simulate binding to targets like DHFR (dihydrofolate reductase) or DNA gyrase to prioritize in vitro assays .

Methodological Considerations

Q. How to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of putative targets (e.g., bacterial topoisomerases) in lysates treated with the compound .
  • CRISPR-Cas9 knockouts : Generate bacterial strains lacking suspected targets (e.g., gyrA) to confirm on-mechanism activity .

Q. What are the best practices for stability studies under physiological conditions?

  • Forced degradation : Expose the compound to pH extremes (1–13), UV light, and oxidizing agents (H₂O₂) to identify degradation pathways. LC-MS can characterize degradation products (e.g., hydrolysis of the thioxo group) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.